molecular formula C15H10F2O2 B3406091 (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 224294-26-2

(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B3406091
CAS RN: 224294-26-2
M. Wt: 260.23 g/mol
InChI Key: MICVLUDXQZRAIN-XVNBXDOJSA-N
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Description

(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as FFA-1, is a synthetic compound that has been studied for its potential as a therapeutic agent. FFA-1 has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is believed to exert its effects through the activation of the peroxisome proliferator-activated receptor (PPAR) alpha and gamma. PPARs are nuclear receptors that play a role in regulating gene expression and are involved in a variety of physiological processes, including lipid metabolism and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has also been shown to have anti-tumor properties. Studies have demonstrated that (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is that it can be synthesized relatively easily using standard laboratory techniques. However, one limitation is that its effects may vary depending on the specific cell type or tissue being studied.

Future Directions

There are several potential future directions for research on (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanisms underlying (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one's anti-tumor effects and to explore its potential as a cancer therapy.

Scientific Research Applications

(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of interest has been its anti-inflammatory properties, with studies showing that (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O2/c16-11-4-1-10(2-5-11)3-7-14(18)13-9-12(17)6-8-15(13)19/h1-9,19H/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICVLUDXQZRAIN-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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